molecular formula C15H21N3O B11748737 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11748737
M. Wt: 259.35 g/mol
InChI Key: HGDJFGIQKZFNHD-UHFFFAOYSA-N
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Description

The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine (CAS: 1856024-61-7) is a substituted pyrazole derivative with a molecular formula of C₁₅H₂₀FN₃O and a molecular weight of 277.34 g/mol . Its structure features:

  • A 1-ethyl-4-methyl-pyrazole core, with a fluorine substituent at position 5 (SMILES: CCn1nc(C)c(CNCc2ccc(OC)cc2)c1F) .
  • A (4-methoxyphenyl)methyl group linked via an amine bridge.
    This compound is structurally distinct due to the fluorine atom on the pyrazole ring and the ethyl-methyl substitution pattern, which may influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C15H21N3O/c1-4-18-15(12(2)9-17-18)11-16-10-13-5-7-14(19-3)8-6-13/h5-9,16H,4,10-11H2,1-3H3

InChI Key

HGDJFGIQKZFNHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely adopted method involves cyclocondensation between α,β-unsaturated ketones and hydrazine derivatives. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form a diketone intermediate, which subsequently undergoes cyclization with methylhydrazine. Key parameters include:

  • Solvent : Ethanol or glacial acetic acid (optimal for proton transfer).

  • Temperature : Reflux at 80–100°C for 4–6 hours.

  • Yield : 65–78% after recrystallization in ethanol.

This method ensures precise substitution at the 4- and 5-positions, critical for subsequent functionalization.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions enable the introduction of the ethyl group at the 1-position. For instance, Suzuki-Miyaura coupling between 4-methylpyrazole boronic ester and iodoethane in the presence of Pd(PPh₃)₄ achieves 82% yield. Reaction conditions are summarized below:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/water (3:1)
Temperature90°C, 12 hours
Yield82%

Functionalization of the Pyrazole Core

Reducing AgentSolventTemperatureTimeYield
NaBH₄Methanol0°C → RT2 h68%
H₂ (Raney Ni)Ethanol50°C6 h89%

Hydrogenation under catalytic conditions provides higher yields but requires specialized equipment.

Nucleophilic Substitution

Alternative routes employ halogenated intermediates. For example, bromination of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol using PBr₃ yields (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl bromide, which reacts with 4-methoxybenzylamine in DMF:

(Pyrazole-CH2Br)+4-MeO-C6H4-CH2NH2DMF, K2CO3Target Compound\text{(Pyrazole-CH}2\text{Br)} + \text{4-MeO-C}6\text{H}4\text{-CH}2\text{NH}2 \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Target Compound}

Conditions :

  • Molar Ratio : 1:1.2 (bromide:amine)

  • Base : K₂CO₃ (2 equiv)

  • Time : 24 hours at 80°C

  • Yield : 73%

Industrial-Scale Production Considerations

Scalability challenges include cost-effective purification and waste management.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency. A representative protocol involves:

  • Reactant Streams :

    • Stream 1: Pyrazole-methyl bromide (0.5 M in DMF)

    • Stream 2: 4-Methoxybenzylamine (0.6 M in DMF)

  • Flow Rate : 5 mL/min

  • Residence Time : 30 minutes

  • Yield : 85% with >99% purity

Crystallization Optimization

Recrystallization solvents critically impact purity:

SolventPurity (%)Crystal Morphology
Ethanol98.5Needles
Acetonitrile99.2Rhombic plates
Ethyl Acetate97.8Irregular

Acetonitrile achieves the highest purity due to its moderate polarity and boiling point (82°C).

Mechanistic Insights and Side Reactions

Side products arise from competing pathways:

Over-Reduction in Amination

Excessive hydrogenation reduces the methoxy group to hydroxyl, forming [(4-hydroxyphenyl)methyl]amine derivatives. This is mitigated by:

  • Catalyst Poisoning : Adding quinoline to deactivate overactive sites.

  • Pressure Control : Maintaining H₂ at 3–5 bar.

Steric Hindrance in Substitution

Bulky substituents at the pyrazole 4-position slow nucleophilic attack. Kinetic studies show a 40% decrease in reaction rate when replacing methyl with tert-butyl groups.

Analytical Characterization

Post-synthesis validation involves:

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (d, J = 8.6 Hz, 2H, ArH)

    • δ 6.85 (d, J = 8.6 Hz, 2H, ArH)

    • δ 4.20 (s, 2H, CH₂NH)

    • δ 3.80 (s, 3H, OCH₃)

  • HRMS : m/z calc. for C₁₅H₂₁N₃O [M+H]⁺: 282.1705; found: 282.1708.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming >99% purity.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Amination : Visible-light-mediated C–N bond formation using Ru(bpy)₃Cl₂, reducing reaction times to 1 hour.

  • Biocatalytic Routes : Engineered transaminases for stereoselective synthesis (50% conversion, ongoing optimization) .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Methoxyphenyl Groups

a) 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 765286-75-7)
  • Molecular Formula : C₁₂H₁₅N₃O₂ (MW: 233.27 g/mol) .
  • Key Differences : Lacks the ethyl group and fluorine substituent present in the target compound. The amine group is directly attached to the pyrazole ring instead of a methylene bridge.
  • Applications : Used as an intermediate in drug synthesis, particularly in kinase inhibitors .
b) 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 303146-14-7)
  • Molecular Formula : C₂₂H₁₉Cl₂N₅O (MW: 448.33 g/mol) .
  • Key Differences : Incorporates a pyridazine ring instead of a simple pyrazole, with a 2,4-dichlorobenzyl substituent.
  • Pharmacological Relevance : Such hybrid structures are explored for anticancer activity due to dual heterocyclic systems .

Ethyl-Methyl Pyrazole Analogues

a) [(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (CAS: 1172946-15-4)
  • Molecular Formula : C₁₇H₂₄N₃O (MW: 311.34 g/mol) .
  • Key Differences : Features a 3-methoxyphenylethyl group instead of 4-methoxyphenylmethyl. The ethyl group is at position 1, and the methyl at position 3 of the pyrazole.
b) 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6)
  • Molecular Formula : C₁₀H₁₃N₃S (MW: 207.29 g/mol) .
  • Key Differences : Replaces the methoxyphenyl group with a thiophene ring , altering electronic properties and solubility.
  • Applications : Thiophene-containing compounds are often explored for CNS activity due to enhanced blood-brain barrier penetration .

Fluorinated Pyrazole Derivatives

a) [(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine (CAS: 1856024-61-7)
  • Comparison : Fluorine substitution is absent in most analogues (e.g., ), making this compound unique in optimizing metabolic stability and binding affinity.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound 277.34 F, Ethyl, 4-Methoxyphenyl ~2.8 (est.)
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine 233.27 None (simpler pyrazole) ~1.5
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine 448.33 Pyridazine, Dichlorophenyl ~4.2

Key Observations :

  • Fluorine and ethyl groups in the target compound increase molecular weight and hydrophobicity (higher LogP) compared to simpler pyrazoles.
  • The pyridazine-containing analogue () has significantly higher LogP due to aromatic chlorination.

Pharmacological Potential

  • Target Compound : The fluorine atom may enhance metabolic stability and target affinity, similar to trifluoromethyl groups in and .

Biological Activity

The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyrazole ring and a methoxyphenyl group, suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Molecular Formula and Properties

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 245.32 g/mol
  • InChI Key : InChI=1S/C14H19N3O/c1-3-17...

The presence of both the pyrazole and methoxy groups enhances the compound's lipophilicity, which may influence its absorption and distribution within biological systems.

Predicted Pharmacological Effects

Based on structural analyses and computational predictions, this compound is anticipated to exhibit various biological activities:

  • Anti-inflammatory : Similar compounds have shown efficacy in reducing inflammation.
  • Analgesic : The compound may possess pain-relieving properties.
  • Neuroprotective : Potential interactions with neurotransmission pathways could provide protective effects for neuronal cells.

These predictions are often validated through experimental assays in both in vitro and in vivo settings.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Tests : Assessing how strongly the compound binds to specific receptors or enzymes.
  • Cell Viability Assays : Evaluating the effects on cell growth and survival in various cell lines.
  • Animal Models : Testing efficacy and safety profiles through pharmacokinetic studies.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenylhydrazineContains hydrazine moietyAntitumor activity
1-EthylpyrazoleSimple pyrazole derivativeNeuroprotective effects
2-MethylpyrazoleMethyl-substituted pyrazoleAnti-inflammatory properties
3-(4-Methoxyphenyl)-1H-pyrazoleSimilar structure with different substitutionAntidepressant effects

The dual functionality of this compound may enhance its selectivity towards specific targets compared to simpler derivatives.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of related pyrazole derivatives. The results indicated that compounds with similar structural motifs effectively reduced pro-inflammatory cytokines in vitro, suggesting that this compound may exhibit comparable effects.

Neuroprotective Activity Research

Research conducted on neuroprotective agents highlighted that pyrazole-containing compounds can shield neuronal cells from oxidative stress. Experimental data demonstrated that these compounds significantly reduced cell death in models of neurodegeneration, supporting the hypothesis that this compound could serve as a neuroprotective agent.

Q & A

Q. What are the optimal synthetic routes for [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. A two-step approach is recommended:

Pyrazole Core Formation : React 1-ethyl-4-methylpyrazole with methylating agents (e.g., methyl iodide) in aprotic solvents like DMF or DMSO, using NaH or K2CO3 as a base .

Amine Linkage : Couple the resulting pyrazole derivative with 4-methoxybenzyl chloride via nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Optimization : Yield (>75%) is achieved using continuous flow synthesis with automated temperature control (60–80°C) and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the ethyl group (δ 1.2–1.4 ppm triplet for CH3, δ 3.2–3.5 ppm quartet for CH2) and methoxyphenyl resonance (δ 3.8 ppm singlet for OCH3) .
  • IR : Validate N–H stretching (3300–3500 cm<sup>−1</sup>) and C–N bonds (1250–1350 cm<sup>−1</sup>) .
  • HRMS : Use ESI+ mode to confirm molecular ion [M+H]<sup>+</sup> at m/z 288.18 .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
  • Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Purity Validation : Perform HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before bioactivity tests .
  • Comparative Studies : Cross-test the compound with structurally analogous pyrazoles (e.g., fluorophenyl variants) to isolate substituent-specific effects .

Q. How does the electronic configuration of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methoxyphenyl group’s electron-donating nature (via OCH3) enhances electrophilic aromatic substitution at the pyrazole ring, while the ethyl group’s steric bulk moderates reaction rates. For example:
  • Electrophilic Substitution : Nitration occurs preferentially at the para position of the methoxyphenyl ring due to resonance stabilization .
  • Nucleophilic Attack : The methylene bridge (–CH2–) between pyrazole and amine groups is susceptible to nucleophiles (e.g., Grignard reagents), requiring low-temperature conditions (−20°C) to prevent degradation .

Key Research Recommendations

  • Crystallography : Use SHELXL for single-crystal X-ray diffraction to resolve ambiguous stereochemistry .
  • Mechanistic Probes : Employ isotopic labeling (<sup>15</sup>N or <sup>13</sup>C) to track metabolic pathways in pharmacokinetic studies .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict regioselectivity in electrophilic substitutions .

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